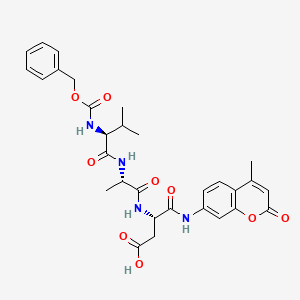

Z-Val-ala-asp-amc

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

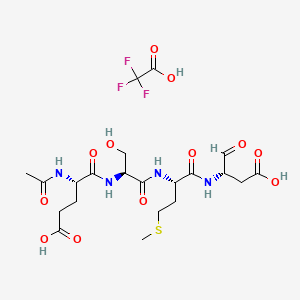

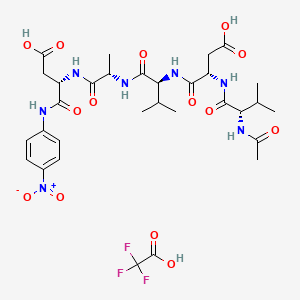

Z-VAD-AMC (acetate) is a fluorogenic substrate for caspase-1. Upon enzymatic cleavage by caspase-1, 7-amino-4-methylcoumarin is released, and its fluorescence can be used to quantify caspase-1 activity. This compound is widely used in research to study apoptosis and other cell death mechanisms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Z-VAD-AMC (acetate) involves multiple steps, including the coupling of amino acids and the incorporation of the fluorogenic group. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF). The final product is purified using chromatographic techniques .

Industrial Production Methods: Industrial production of Z-VAD-AMC (acetate) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems is common to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Z-VAD-AMC (Acetat) unterliegt hauptsächlich enzymatischen Spaltungsreaktionen. Es wird spezifisch durch Caspase-1 gespalten, wobei 7-Amino-4-methylcoumarin freigesetzt wird, das fluoreszierend ist .

Häufige Reagenzien und Bedingungen:

Reagenzien: Caspase-1-Enzym, Pufferlösungen (z. B. Phosphat-gepufferte Salzlösung).

Bedingungen: Die Reaktion wird typischerweise bei physiologischem pH-Wert und Temperatur durchgeführt, um Zellbedingungen nachzuahmen

Hauptprodukte: Das Hauptprodukt, das durch die enzymatische Spaltung von Z-VAD-AMC (Acetat) gebildet wird, ist 7-Amino-4-methylcoumarin .

Wissenschaftliche Forschungsanwendungen

Z-VAD-AMC (Acetat) wird in der wissenschaftlichen Forschung, insbesondere in den Bereichen Zellbiologie und Biochemie, umfassend eingesetzt. Seine Hauptanwendung ist die Untersuchung der Apoptose, wo es als Werkzeug zur Messung der Caspase-1-Aktivität dient. Diese Verbindung wird auch in der Medikamentenentwicklung eingesetzt, um nach potenziellen Inhibitoren von Caspase-1 zu suchen, die therapeutische Ziele für Krankheiten sein könnten, die mit übermäßigem Zelltod einhergehen .

5. Wirkmechanismus

Der Wirkmechanismus von Z-VAD-AMC (Acetat) beinhaltet seine Spaltung durch Caspase-1. Caspase-1 erkennt und bindet das Substrat und spaltet es an bestimmten Stellen, um 7-Amino-4-methylcoumarin freizusetzen. Die Fluoreszenz von 7-Amino-4-methylcoumarin kann dann gemessen werden, um die Caspase-1-Aktivität zu quantifizieren. Dieser Mechanismus ist entscheidend für die Untersuchung der Rolle von Caspase-1 in der Apoptose und anderen Zelltodwegen .

Ähnliche Verbindungen:

- Z-DEVD-AMC (Acetat)

- Z-LEHD-AMC (Acetat)

- Z-IETD-AMC (Acetat)

Vergleich: Z-VAD-AMC (Acetat) ist einzigartig in seiner Spezifität für Caspase-1, während andere ähnliche Verbindungen Substrate für verschiedene Caspasen sein können. Beispielsweise ist Z-DEVD-AMC (Acetat) ein Substrat für Caspase-3, und Z-LEHD-AMC (Acetat) ist ein Substrat für Caspase-9. Diese Spezifität macht Z-VAD-AMC (Acetat) besonders wertvoll für die Untersuchung der Caspase-1-Aktivität und ihrer Rolle im Zelltod .

Wirkmechanismus

The mechanism of action of Z-VAD-AMC (acetate) involves its cleavage by caspase-1. Caspase-1 recognizes and binds to the substrate, cleaving it at specific sites to release 7-amino-4-methylcoumarin. The fluorescence of 7-amino-4-methylcoumarin can then be measured to quantify caspase-1 activity. This mechanism is crucial for studying the role of caspase-1 in apoptosis and other cell death pathways .

Vergleich Mit ähnlichen Verbindungen

- Z-DEVD-AMC (acetate)

- Z-LEHD-AMC (acetate)

- Z-IETD-AMC (acetate)

Comparison: Z-VAD-AMC (acetate) is unique in its specificity for caspase-1, whereas other similar compounds may be substrates for different caspases. For example, Z-DEVD-AMC (acetate) is a substrate for caspase-3, and Z-LEHD-AMC (acetate) is a substrate for caspase-9. This specificity makes Z-VAD-AMC (acetate) particularly valuable for studying caspase-1 activity and its role in cell death .

Eigenschaften

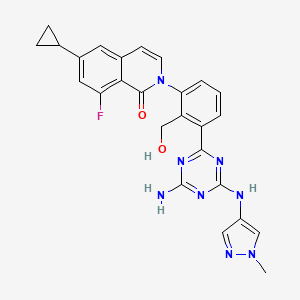

Molekularformel |

C30H34N4O9 |

|---|---|

Molekulargewicht |

594.6 g/mol |

IUPAC-Name |

(3S)-4-[(4-methyl-2-oxochromen-7-yl)amino]-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C30H34N4O9/c1-16(2)26(34-30(41)42-15-19-8-6-5-7-9-19)29(40)31-18(4)27(38)33-22(14-24(35)36)28(39)32-20-10-11-21-17(3)12-25(37)43-23(21)13-20/h5-13,16,18,22,26H,14-15H2,1-4H3,(H,31,40)(H,32,39)(H,33,38)(H,34,41)(H,35,36)/t18-,22-,26-/m0/s1 |

InChI-Schlüssel |

HROCWSYDFDEDGG-DOPYIHRPSA-N |

Isomerische SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3 |

Kanonische SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-fluoropyridine-4-carboxamide](/img/structure/B10796907.png)

![(2'R,3R,3'S,5'S)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B10796940.png)

![3-[4-(Difluoromethoxy)phenyl]-5-[2-(3,4-difluorophenyl)-2-fluoroethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10796995.png)